molecular formula C20H20N2O5 B039730 Fmoc-Gln-OH CAS No. 118609-68-0

Fmoc-Gln-OH

Cat. No.: B039730
CAS No.: 118609-68-0
M. Wt: 368.4 g/mol
InChI Key: IZKGGDFLLNVXNZ-KRWDZBQOSA-N
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Description

Fmoc-Gln-OH, also known as 9-fluorenylmethoxycarbonyl-L-glutamine, is a derivative of the amino acid glutamine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a base-labile protecting group, which means it can be removed under basic conditions, making it a popular choice in solid-phase peptide synthesis.

Scientific Research Applications

Fmoc-Gln-OH is widely used in scientific research, particularly in the field of peptide synthesis. It is used to synthesize peptides for various applications, including:

    Chemistry: Synthesis of complex peptides and proteins for structural and functional studies.

    Biology: Production of peptides for studying protein-protein interactions and enzyme-substrate interactions.

    Medicine: Development of peptide-based drugs and therapeutic agents.

    Industry: Manufacture of peptide-based materials and biopolymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gln-OH typically involves the protection of the amino group of glutamine with the Fmoc group. This can be achieved by reacting glutamine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The crude product is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Fmoc-Gln-OH primarily undergoes deprotection reactions to remove the Fmoc group. This is typically achieved using a base such as piperidine in DMF. The compound can also participate in amide bond formation reactions, which are essential in peptide synthesis.

Common Reagents and Conditions:

    Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

    Amide Bond Formation: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate the formation of amide bonds.

Major Products Formed:

    Deprotection: The major product formed is the free amino group of glutamine.

    Amide Bond Formation: The major products are peptides with the desired sequence.

Mechanism of Action

The primary mechanism of action of Fmoc-Gln-OH is its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of glutamine during the synthesis process, preventing unwanted side reactions. The Fmoc group is removed under basic conditions, revealing the free amino group, which can then participate in further reactions to form the desired peptide sequence.

Comparison with Similar Compounds

  • Fmoc-Ala-OH (9-fluorenylmethoxycarbonyl-L-alanine)
  • Fmoc-Glu-OH (9-fluorenylmethoxycarbonyl-L-glutamic acid)
  • Fmoc-Lys-OH (9-fluorenylmethoxycarbonyl-L-lysine)

Comparison: Fmoc-Gln-OH is unique in its ability to protect the amino group of glutamine, which is prone to cyclization to form pyroglutamate. This makes it particularly useful in the synthesis of peptides containing glutamine. Other Fmoc-protected amino acids, such as Fmoc-Ala-OH and Fmoc-Glu-OH, serve similar roles in protecting their respective amino groups during peptide synthesis. the choice of Fmoc-protected amino acid depends on the specific requirements of the peptide being synthesized.

Properties

IUPAC Name

(2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c21-18(23)10-9-17(19(24)25)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKGGDFLLNVXNZ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40922737
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-5-hydroxy-5-iminonorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40922737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71989-20-3, 118609-68-0
Record name N2-(9-Fluorenylmethoxycarbonyl)-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71989-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-5-hydroxy-5-iminonorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40922737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.301
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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